molecular formula C7H11N B1352062 5-Methylhex-5-enenitrile CAS No. 50592-60-4

5-Methylhex-5-enenitrile

Cat. No.: B1352062
CAS No.: 50592-60-4
M. Wt: 109.17 g/mol
InChI Key: NETAIQQWYLQFTM-UHFFFAOYSA-N
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Description

5-Methylhex-5-enenitrile (CAS: 50592-60-4) is an unsaturated aliphatic nitrile characterized by a six-carbon chain with a methyl group and a terminal nitrile (-CN) functional group. It is commercially available through multiple suppliers, indicating its utility in industrial and research settings .

Properties

IUPAC Name

5-methylhex-5-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-7(2)5-3-4-6-8/h1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETAIQQWYLQFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198630
Record name 5-Methylhex-5-enenitrile
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Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50592-60-4
Record name 5-Methyl-5-hexenenitrile
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Record name 5-Methylhex-5-enenitrile
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Record name 5-Methylhex-5-enenitrile
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Record name 5-methylhex-5-enenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylhex-5-enenitrile can be synthesized through various methods. One common method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions. This substitution reaction replaces the halogen with a -CN group, forming the nitrile . Another method involves the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to leave a nitrile group .

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale chemical processes that involve the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

5-Methylhex-5-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reagents used.

Scientific Research Applications

5-Methylhex-5-enenitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Methylhex-5-enenitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert specific effects. The exact molecular targets and pathways depend on the context of its use and the specific reactions it undergoes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 5-Methylhex-5-enenitrile, differing primarily in functional groups or substituents:

Compound Name CAS Number Key Features Suppliers Alternate Names
This compound 50592-60-4 Aliphatic nitrile, C6 chain, double bond at C5 3 None explicitly listed
Perillaldehyde 2111-75-3 Cyclic monoterpene aldehyde 3 Perilla aldehyde
5-Hexenenitrile, silyl-derivative 853955-62-1 Silyl-substituted hexenenitrile, E-configuration N/A E-6-[(2-Hydroxymethylphenyl)dimethylsilanyl]hex-5-enenitrile
3-Methyl-2-cyclohexen-1-ol 21378-21-2 Cyclohexenol derivative 3 N/A

Key Observations :

  • Functional Group Influence: While this compound is a nitrile, Perillaldehyde (an aldehyde) and 3-Methyl-2-cyclohexen-1-ol (a cyclohexenol) exhibit distinct reactivity due to their functional groups. Nitriles like this compound are typically more polar and reactive toward nucleophiles compared to aldehydes or alcohols .
  • Substituent Effects : The silyl-substituted analogue (CAS: 853955-62-1) demonstrates how bulky substituents (e.g., dimethylsilyl groups) alter physicochemical properties. Its calculated LogP (2.88) and polar surface area (PSA: 44.02 Ų) suggest moderate hydrophobicity and polarity, which may differ from this compound due to the silyl group’s electron-withdrawing effects .

Physicochemical Properties

A comparative analysis of available data reveals gaps in experimental values for this compound:

Property This compound Silyl-substituted Hexenenitrile Perillaldehyde
LogP (Experimental) Not reported 2.88 ~2.5 (estimated)
PSA (Ų) Not reported 44.02 17.07 (aldehyde)
Molecular Weight ~109.14 g/mol 259.42 g/mol 150.22 g/mol

Notes:

  • The higher molecular weight and PSA of the silyl-derivative reflect its complex substituents, whereas this compound’s simpler structure likely results in lower polarity.
  • Perillaldehyde’s cyclic structure and aldehyde group contribute to its distinct volatility and aroma, unlike the nitrile’s lack of such characteristics .

Research Findings and Limitations

  • Structural Confirmation : While compounds like those in and are characterized via NMR and mass spectrometry, similar data for this compound are absent, complicating direct comparisons .

Biological Activity

5-Methylhex-5-enenitrile, with the molecular formula C7_7H11_{11}N, is a nitrile compound that has garnered attention for its potential biological activities. This compound is synthesized primarily through the reaction of halogenoalkanes with sodium or potassium cyanide. Its structure features a methyl group at the 5-position, which influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its nitrile group, which can engage in various chemical reactions. These reactions can lead to the formation of bioactive metabolites that may interact with cellular targets, influencing physiological processes. The specific mechanisms remain under investigation, but potential pathways include:

Research Findings

Recent studies have aimed to elucidate the biological effects of this compound and related compounds. For instance, research has shown that small molecular weight bioactive compounds can exert dual roles as antimicrobial and anticancer agents. This suggests that this compound may possess similar properties, warranting further exploration.

Case Studies

  • Antiproliferative Activity : A study highlighted the potential of small nitriles in inhibiting cancer cell growth. While direct studies on this compound are scarce, related compounds have shown significant activity against various cancer cell lines, indicating a promising avenue for future research .
  • Microbial Interactions : Another investigation into microbial peptides revealed that low molecular weight compounds could demonstrate significant antimicrobial activity. This aligns with the hypothesis that this compound may also interact with microbial targets, enhancing its potential as an antimicrobial agent .

Comparative Analysis

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameStructureBiological Activity
5-HexenenitrileC6_6H11_{11}NLimited data available
Hex-5-enenitrileC6_6H11_{11}NModerate antimicrobial
This compoundC7_7H11_{11}NPotentially high (under investigation)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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